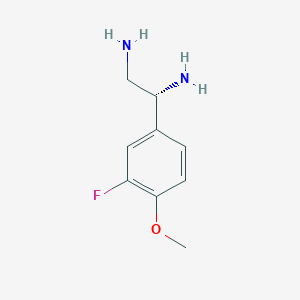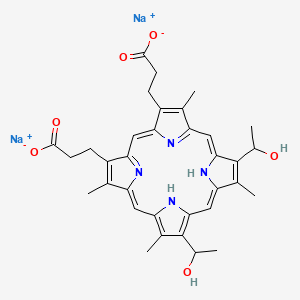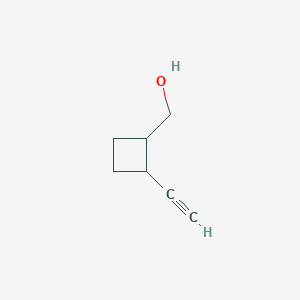
(2-Ethynylcyclobutyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethynylcyclobutyl)methanol is an organic compound with the molecular formula C7H10O It features a cyclobutyl ring substituted with an ethynyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethynylcyclobutyl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclobutylmethanol with acetylene in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes. These processes are designed to optimize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
(2-Ethynylcyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for hydroxyl group substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce ethylcyclobutylmethanol.
Scientific Research Applications
(2-Ethynylcyclobutyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2-Ethynylcyclobutyl)methanol exerts its effects involves interactions with specific molecular targets. The ethynyl group can participate in π-π interactions, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and binding affinity in various biological and chemical systems.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanol: Similar in structure but lacks the ethynyl group.
Ethynylcyclobutane: Contains the ethynyl group but lacks the hydroxyl group.
Cyclobutylmethanol: Similar but without the ethynyl substitution.
Uniqueness
(2-Ethynylcyclobutyl)methanol is unique due to the presence of both the ethynyl and hydroxyl groups
Properties
Molecular Formula |
C7H10O |
|---|---|
Molecular Weight |
110.15 g/mol |
IUPAC Name |
(2-ethynylcyclobutyl)methanol |
InChI |
InChI=1S/C7H10O/c1-2-6-3-4-7(6)5-8/h1,6-8H,3-5H2 |
InChI Key |
HWRCSRPRXDVJNA-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CCC1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


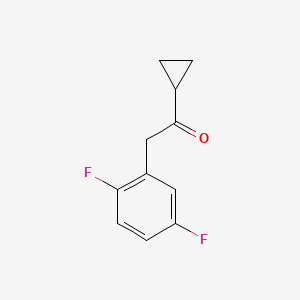
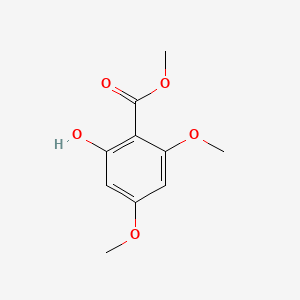
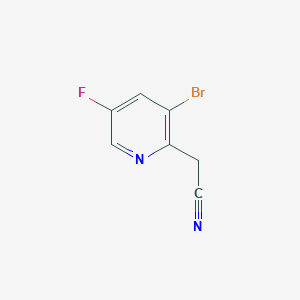
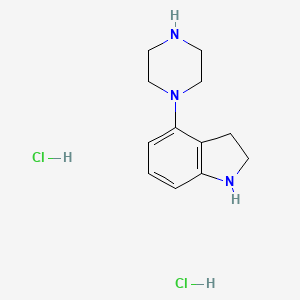
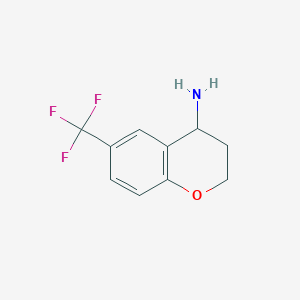
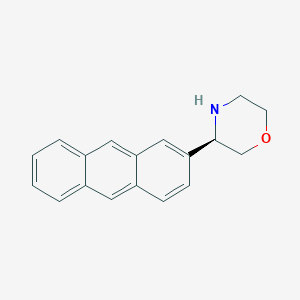
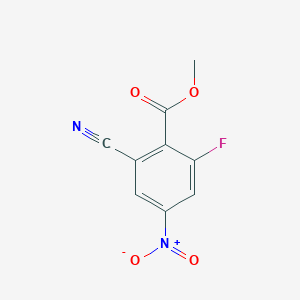
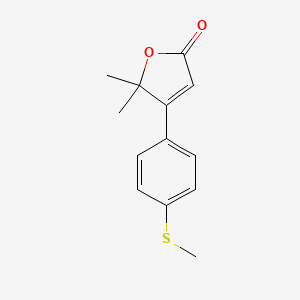
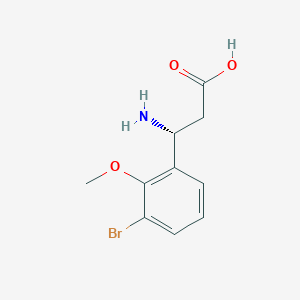
![2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one](/img/structure/B13039002.png)
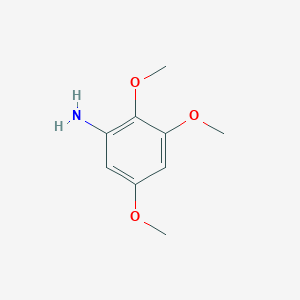
![7-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13039018.png)
